3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methyl group, a phenyl group, and a sulfanylpropanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with various biological targets .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanylpropanoic acid moiety. One common method involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-phenyl-1,2,4-triazole-3-thiol
- 3-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)propanoic acid
- 4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic acid
Uniqueness
3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is unique due to the presence of both the sulfanyl and propanoic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-11(9-5-3-2-4-6-9)13-14-12(15)18-8-7-10(16)17/h2-6H,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHDOKPUONZXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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